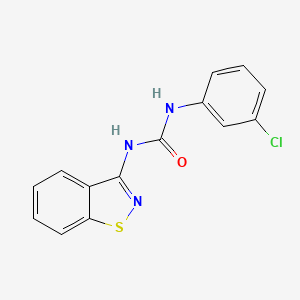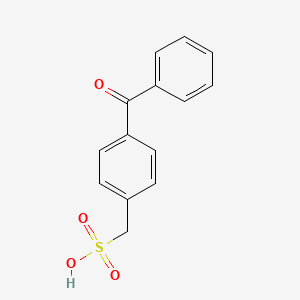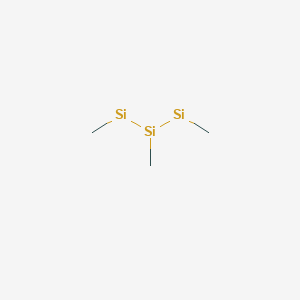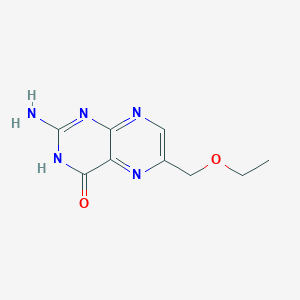
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a benzothiazole ring and a chlorophenyl group, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea typically involves the reaction of 1,2-benzothiazole with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and chlorophenyl group could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,2-Benzothiazol-3-yl)-3-phenylurea: Lacks the chlorine atom on the phenyl ring.
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Chlorine atom is positioned differently on the phenyl ring.
1-(1,2-Benzothiazol-3-yl)-3-(3-methylphenyl)urea: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea is unique due to the presence of both the benzothiazole ring and the 3-chlorophenyl group. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
104121-49-5 |
|---|---|
Fórmula molecular |
C14H10ClN3OS |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
1-(1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-3-5-10(8-9)16-14(19)17-13-11-6-1-2-7-12(11)20-18-13/h1-8H,(H2,16,17,18,19) |
Clave InChI |
JLWSMUNZNSRFPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2)NC(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)




![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)






